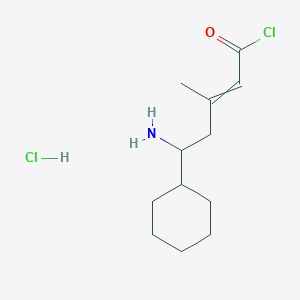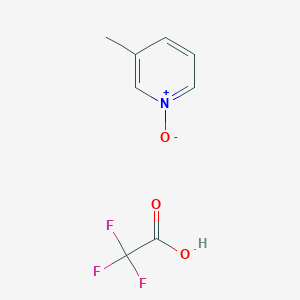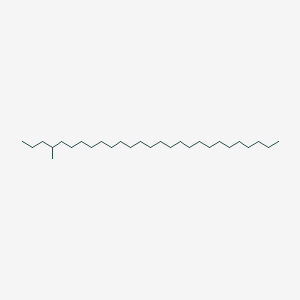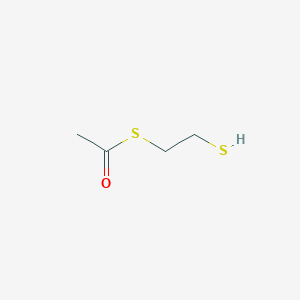![molecular formula C15H33NO3 B14349439 2,2'-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) CAS No. 91374-49-1](/img/structure/B14349439.png)
2,2'-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) is an organic compound that belongs to the class of alcohols It is characterized by the presence of two hydroxyl groups (-OH) attached to an ethan-1-ol backbone, with an octyloxypropyl group linked via an azanediyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) typically involves the reaction of 3-(octyloxy)propylamine with ethylene oxide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the ethylene oxide, resulting in the formation of the desired diol compound. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like potassium hydroxide (KOH) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives or amine-substituted compounds.
科学的研究の応用
2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, such as lubricants and coatings.
作用機序
The mechanism of action of 2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) is primarily based on its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while the octyloxypropyl group provides hydrophobic interactions. These interactions can influence the compound’s behavior in different environments, such as its solubility and surface activity.
類似化合物との比較
Similar Compounds
- 2,2’-{[3-(Hexyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Decyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Dodecyloxy)propyl]azanediyl}di(ethan-1-ol)
Uniqueness
Compared to similar compounds, 2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) stands out due to its specific chain length of the octyloxy group, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in applications where both properties are desired, such as in surfactants and emulsifiers.
特性
CAS番号 |
91374-49-1 |
|---|---|
分子式 |
C15H33NO3 |
分子量 |
275.43 g/mol |
IUPAC名 |
2-[2-hydroxyethyl(3-octoxypropyl)amino]ethanol |
InChI |
InChI=1S/C15H33NO3/c1-2-3-4-5-6-7-14-19-15-8-9-16(10-12-17)11-13-18/h17-18H,2-15H2,1H3 |
InChIキー |
ONTCTSUWPSVARR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOCCCN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)







![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)

![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)
